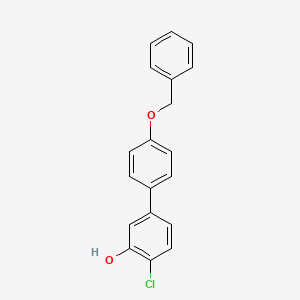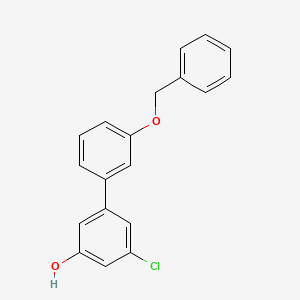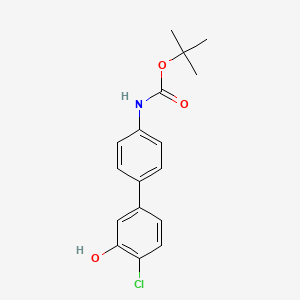
2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% (2C5DMS) is a chemical compound used in a variety of laboratory experiments. It is a white, odorless solid that is soluble in water and other organic solvents. 2C5DMS is a widely used reagent in organic synthesis and has a wide range of applications in scientific research.
Aplicaciones Científicas De Investigación
2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of various organic compounds, and as a reactant in the preparation of pharmaceuticals. It is also used in the synthesis of dyes, pigments, and other materials. Additionally, 2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% is used in the synthesis of nanomaterials and other nanostructures.
Mecanismo De Acción
2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% is a nucleophilic reagent that can react with a variety of functional groups. It is capable of forming a covalent bond with the electrophilic center of a molecule, allowing it to act as a catalyst in the synthesis of various organic compounds. Additionally, 2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% is capable of forming hydrogen bonds with other molecules, allowing it to act as a catalyst in the synthesis of nanomaterials and other nanostructures.
Biochemical and Physiological Effects
2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% is not known to have any significant biochemical or physiological effects. It is not toxic and is generally regarded as safe to use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to acquire, and it is not toxic. Additionally, it is highly soluble in water and other organic solvents, making it easy to work with. However, it is not as reactive as some other reagents, making it less suitable for certain types of reactions.
Direcciones Futuras
There are several potential future directions for the use of 2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%. It could be used in the synthesis of more complex organic compounds, such as pharmaceuticals and other materials. Additionally, it could be used as a reactant in the synthesis of nanomaterials and other nanostructures. Furthermore, it could be used to synthesize dyes, pigments, and other materials. Finally, it could be used as a catalyst in the synthesis of various organic compounds.
Métodos De Síntesis
2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% is synthesized through a multi-step process. The first step involves the reaction of 4-N,N-dimethylsulfamoylphenylacetic acid with 2-chlorophenol in the presence of sodium hydroxide. This reaction produces 2-chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol. The product is then purified by recrystallization.
Propiedades
IUPAC Name |
4-(4-chloro-3-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-16(2)20(18,19)12-6-3-10(4-7-12)11-5-8-13(15)14(17)9-11/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYXGPWRNQMIKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

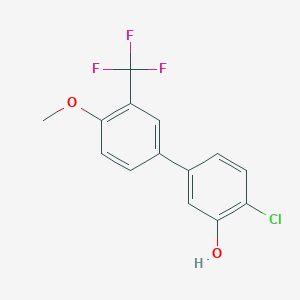
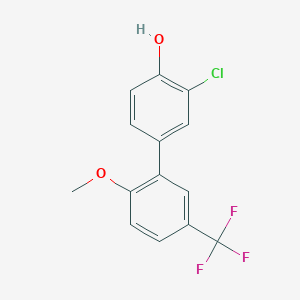


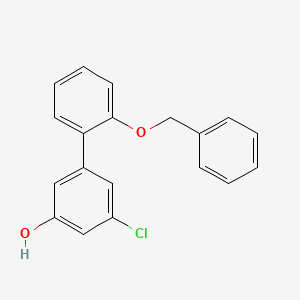
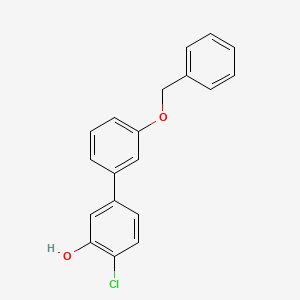
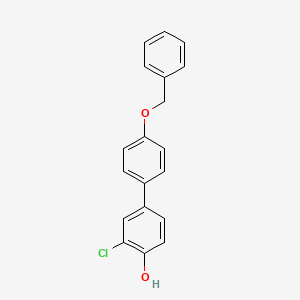



![2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382278.png)
